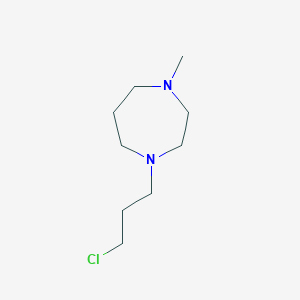

1-(3-Chloropropyl)-4-methylhomopiperizine

Cat. No. B8479662

M. Wt: 190.71 g/mol

InChI Key: NFIFZISIIVUNKK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06482944B2

Procedure details

A round-bottom, 250 milliliter, three-necked flask was equipped with a mechanical stirrer, a Claisen adapter, equipped with a thermocouple and a dry-ice condenser with a gas inlet, and a pressure-equalizing dropping funnel. This apparatus was baked in an oven overnight at 125° C., assembled hot, and purged with argon until cool. The reaction flask was charged with 1-bromo-3-chloropropane 15.75 grams, (0.10 moles, 1 equivalent) and cyclohexane 8.68 grams, (0.10 moles, 1 equivalent). The reaction mixture was stirred with a magnetic stir bar. 1-Methylhomopiperizine 22.64 grams, (0.20 moles, 2 equivalents) was added dropwise via the addition funnel over a period of thirty-three minutes. A hexane/dry ice cooling bath was applied as needed to maintain a reaction temperature no greater than 35° C. After addition was complete, samples of the reaction mixture were removed periodically, washed with saturated sodium bicarbonate solution, and assayed for unreacted 1-bromo-3-chloropropane by gas chromatography (GLC). The reaction was allowed to stir until 1-bromo-3-chloro-propane was consumed. Next, 75 milliliters of saturated sodium bicarbonate solution and 25 milliliters of distilled water were added to the reaction flask. The reaction mixture was then transferred to a separatory funnel (homogeneous mixture). The mixture was extracted 2×75 milliliters with ethyl ether. The resulting organic layer was then dried with magnesium sulfate, filtered, and concentrated on a rotary evaporator, to afford a slightly hazy solution with a yield=42%; (GC assay=98.3%).

Yield

42%

Identifiers

|

REACTION_CXSMILES

|

Br[CH2:2][CH2:3][CH2:4][Cl:5].C1CCCCC1.[CH3:12][N:13]1[CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[Cl:5][CH2:4][CH2:3][CH2:2][N:16]1[CH2:17][CH2:18][CH2:19][N:13]([CH3:12])[CH2:14][CH2:15]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.75 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCl

|

|

Name

|

|

|

Quantity

|

8.68 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

22.64 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCNCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred with a magnetic stir bar

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A round-bottom, 250 milliliter, three-necked flask was equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a Claisen adapter, equipped with a thermocouple and a dry-ice condenser with a gas inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with argon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

until cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A hexane/dry ice cooling bath was applied

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a reaction temperature no greater than 35° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

samples of the reaction mixture were removed periodically

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated sodium bicarbonate solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir until 1-bromo-3-chloro-propane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next, 75 milliliters of saturated sodium bicarbonate solution and 25 milliliters of distilled water were added to the reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then transferred to a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted 2×75 milliliters with ethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The resulting organic layer was then dried with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a slightly hazy solution with a yield=42%

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClCCCN1CCN(CCC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 42% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |